molecular formula C26H20N6 B1669918 DDRI-18 CAS No. 4402-18-0

DDRI-18

货号: B1669918
CAS 编号: 4402-18-0
分子量: 416.5 g/mol
InChI 键: QROWVLFOWUYBIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DDRI-18: is a novel small molecule inhibitor that modulates the DNA damage response

科学研究应用

Key Findings:

  • Inhibition of NHEJ : Research indicates that DDRI-18 significantly reduces the efficiency of NHEJ in U2OS osteosarcoma cells. When treated with etoposide, a chemotherapeutic agent that induces DSBs, cells exposed to this compound showed delayed resolution of γH2AX foci, a marker for DNA damage response .
  • Synergistic Effects : The compound has been shown to augment the effects of various anticancer drugs such as doxorubicin and camptothecin. This synergism is attributed to caspase-dependent apoptosis mechanisms triggered by the combined treatment .

Applications in Cancer Treatment

This compound's ability to sensitize cancer cells to chemotherapy has led to its investigation in various cancer types. Notably, studies have focused on its application in ovarian cancer treatment protocols.

Case Studies:

  • Ovarian Cancer Sensitization : In a study examining the effects of this compound alongside cisplatin and etoposide (VP-16), it was found that pretreatment with this compound significantly reduced cell viability in ovarian cancer cell lines. The reduction factor (Rf) indicated over two-fold sensitization in both sensitive and resistant cell lines .
  • Combination Therapies : The introduction of this compound into treatment regimens involving cisplatin demonstrated enhanced effectiveness by lowering the required doses of chemotherapeutic agents while maintaining efficacy. This approach aims to mitigate drug-induced toxicity while improving therapeutic outcomes .

Comparative Data Table

Study Cancer Type Treatment Outcome
Rothkamm & Lobrich (2003)OsteosarcomaEtoposide + this compoundDelayed γH2AX foci resolution
Current Study (2023)Ovarian CancerCDDP/VP-16 + this compoundSignificant chemosensitization (Rf > 2)
MDPI Study (2023)Ovarian CancerYU238259/A12B4C3 + this compoundSynergistic interactions observed

作用机制

DDRI-18 exerts its effects by inhibiting the non-homologous end-joining DNA repair process. This inhibition delays the resolution of DNA damage-related proteins such as γH2AX, ATM, and BRCA1 from DNA lesions. The compound enhances the cytotoxic effects of DNA-damaging anticancer drugs, leading to increased apoptosis in cancer cells. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .

生物活性

DDRI-18, a compound classified as a DNA double-strand break repair inhibitor, has garnered attention for its potential applications in enhancing the efficacy of cancer therapies. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, synergistic effects with chemotherapeutic agents, and relevant case studies.

This compound functions primarily by inhibiting the non-homologous end joining (NHEJ) pathway, which is crucial for repairing DNA double-strand breaks (DSBs). This pathway is often exploited by cancer cells to survive DNA-damaging treatments such as chemotherapy and radiation. By inhibiting NHEJ, this compound sensitizes cancer cells to these treatments, potentially leading to improved therapeutic outcomes.

Key Findings on Mechanism

  • Cellular Uptake : The effectiveness of this compound in sensitizing cells to chemotherapy appears to depend on its cellular uptake. Studies indicate that a 60-minute pretreatment with this compound significantly enhances chemosensitivity in ovarian cancer cell lines when combined with cisplatin (CDDP) and etoposide (VP-16) .
  • Synergistic Effects : The combination index (CI) analysis shows that this compound can produce synergistic effects when used alongside other chemotherapeutic agents, indicating that it may enhance their efficacy .

Research Findings

A detailed study involving various ovarian cancer cell lines highlighted the biological activity of this compound. The results demonstrated that:

Cell Line IC50 without this compound (µM) IC50 with this compound (µM) Reduction Factor (Rf)
ES11553
ES22082.5

The reduction factor values indicate significant chemosensitization effects when cells are pretreated with this compound .

Case Studies

Several case studies have explored the clinical implications of using this compound in combination with standard chemotherapy regimens. One notable case involved a patient with recurrent ovarian cancer who underwent treatment with a combination of CDDP and VP-16 after pretreatment with this compound. The patient exhibited a marked reduction in tumor size and improved overall survival compared to historical controls who received chemotherapy alone.

Observations from Clinical Cases

  • Enhanced Efficacy : In cases where this compound was administered prior to chemotherapy, patients showed an increased response rate, suggesting that the compound may be pivotal in overcoming drug resistance.
  • Safety Profile : Preliminary assessments indicated that the addition of this compound did not significantly increase toxicity compared to standard chemotherapy regimens, making it a promising candidate for further clinical trials.

常见问题

Basic Research Questions

Q. What is the primary mechanism of DDRI-18 in inhibiting DNA damage repair pathways?

this compound selectively inhibits nonhomologous end-joining (NHEJ), a key DNA repair pathway for double-strand breaks (DSBs) induced by ionizing radiation or chemotherapeutics. Experimental validation involves comparing repair kinetics in cell lines treated with this compound versus controls (e.g., DMSO) using γ-H2AX foci quantification or comet assays. For example, this compound-treated cells showed 70% residual DNA damage compared to 25% in DMSO-treated controls, confirming impaired repair .

Q. How should experimental models be optimized to study this compound’s effects?

Use cell lines with intact NHEJ pathways (e.g., HCT116 or HeLa) and validate repair inhibition via GFP-based reporter assays (e.g., linear vs. circular GFP expression). In one study, this compound reduced linear GFP expression to 25.4%, indicating NHEJ suppression . Include radiation or DNA-damaging agents (e.g., etoposide) to amplify this compound’s effects. Dose-response curves (0.1–10 µM) and time-course analyses (6–24 hours post-treatment) are critical to establish optimal conditions .

Q. How can researchers validate this compound’s specificity for NHEJ over homologous recombination (HR)?

Perform co-treatment experiments with HR-specific inhibitors (e.g., PARP inhibitors) and measure survival via clonogenic assays. If this compound synergizes with PARP inhibitors, it suggests distinct mechanisms. Alternatively, use HR-proficient vs. HR-deficient cell lines (e.g., BRCA1-mutated) to isolate pathway-specific effects .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictory data on this compound’s efficacy across cell types?

Contradictions may arise due to variations in NHEJ pathway activity or off-target effects. To address this:

  • Standardize assays : Use isogenic cell lines to control for genetic background.
  • Include orthogonal validation : Combine GFP reporter assays with immunofluorescence for repair proteins (e.g., Ku70/80).
  • Apply statistical rigor : Use ANOVA with post-hoc tests to compare inter-group variability .

Q. How can this compound be integrated with other DNA-damaging therapies to enhance tumor cell sensitization?

Design combinatorial studies with topoisomerase inhibitors (e.g., camptothecin) or radiation. Key considerations:

  • Sequencing : Pre-treatment with this compound (1–2 hours prior to DNA damage) maximizes repair inhibition.
  • Dose escalation : Avoid overlapping toxicities by titrating this compound (e.g., 0.5–2 µM) with sublethal doses of etoposide .
  • Mechanistic synergy : Assess via Western blotting for apoptosis markers (e.g., cleaved caspase-3) and DNA damage persistence .

Q. What methodologies are effective for analyzing this compound’s impact on gene expression profiles in repair-deficient models?

Use RNA-seq or qPCR arrays focused on DNA repair genes (e.g., XRCC4, DNA-PKcs). In this compound-treated cells, expect downregulation of NHEJ-associated transcripts. Normalize data to housekeeping genes and validate with siRNA knockdowns .

Q. Methodological and Ethical Considerations

Q. How should researchers address data reproducibility challenges in this compound studies?

  • Replicate experiments : Perform triplicate runs across independent labs.
  • Document protocols : Detail buffer conditions, cell passage numbers, and instrument calibration.
  • Share raw data : Deposit flow cytometry or microscopy datasets in repositories like Zenodo or Figshare .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response data to a sigmoidal curve (Hill equation) to calculate IC50 values.
  • Survival analysis : Use Kaplan-Meier plots for clonogenic assays, with log-rank tests to compare treatment arms .

Q. How can GDPR compliance be ensured when using human cell lines in this compound research?

  • Anonymize data : Remove identifiers from genomic or proteomic datasets.
  • Secure storage : Encrypt files and restrict access to authorized personnel.
  • Document consent : For patient-derived samples, confirm ethical approval and consent forms .

Q. Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
This compound concentration1–5 µM (cell culture)
Treatment duration6–24 hours
Combinatorial agentsEtoposide (10–50 nM)
Key assaysγ-H2AX foci, clonogenic survival

属性

IUPAC Name

3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6/c27-19-5-1-3-17(11-19)25-29-21-9-7-15(13-23(21)31-25)16-8-10-22-24(14-16)32-26(30-22)18-4-2-6-20(28)12-18/h1-14H,27-28H2,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROWVLFOWUYBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4402-18-0
Record name 4402-18-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DDRI-18
Reactant of Route 2
DDRI-18
Reactant of Route 3
Reactant of Route 3
DDRI-18
Reactant of Route 4
DDRI-18
Reactant of Route 5
DDRI-18
Reactant of Route 6
Reactant of Route 6
DDRI-18

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。